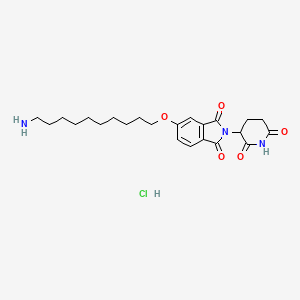
Thalidomide-5-O-C10-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-O-C10-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit CRBN protein. This compound is used as a cereblon ligand in the formation of PROTAC molecules, which are used in targeted protein degradation .
Métodos De Preparación
Thalidomide-5-O-C10-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a linker that can connect to a target protein ligand. Industrial production methods typically involve solid-phase synthesis and purification processes to achieve high purity levels .
Análisis De Reacciones Químicas
Thalidomide-5-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine group, potentially forming oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The linker can be substituted with different functional groups to form various PROTAC molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions include different PROTAC molecules with varying linker lengths and functional groups .
Aplicaciones Científicas De Investigación
Thalidomide-5-O-C10-NH2 (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in drug discovery and development processes.
Mecanismo De Acción
The compound exerts its effects by recruiting CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparación Con Compuestos Similares
Thalidomide-5-O-C10-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which allow for precise targeting of proteins. Similar compounds include:
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a 12-carbon chain.
Thalidomide-NH-C5-NH2 (hydrochloride): Different linker and functional groups.
These compounds share the ability to recruit CRBN protein but differ in their linker lengths and functional groups, affecting their specificity and efficacy in targeting proteins .
Propiedades
Fórmula molecular |
C23H32ClN3O5 |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |
Clave InChI |
CLCNTSDSFGDPEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















